molecular formula C16H21F3O B8078467 1-(3,5-Di-tert-butylphenyl)-2,2,2-trifluoroethanone

1-(3,5-Di-tert-butylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B8078467
M. Wt: 286.33 g/mol
InChI Key: DUSMLPDDFMTMFI-UHFFFAOYSA-N
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Description

1-(3,5-Di-tert-butylphenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further substituted with a 3,5-di-tert-butylphenyl group

Preparation Methods

The synthesis of 1-(3,5-Di-tert-butylphenyl)-2,2,2-trifluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-di-tert-butylphenol and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the acylation process.

    Procedure: The 3,5-di-tert-butylphenol is reacted with trifluoroacetic anhydride in the presence of sulfuric acid. The reaction mixture is then heated to promote the formation of the desired product.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(3,5-Di-tert-butylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Scientific Research Applications

1-(3,5-Di-tert-butylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the production of specialty chemicals and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Di-tert-butylphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence oxidative stress pathways, leading to its potential antioxidant properties. Additionally, its derivatives can inhibit specific enzymes, contributing to their biological activities.

Comparison with Similar Compounds

1-(3,5-Di-tert-butylphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:

    3,5-Di-tert-butylcatechol: This compound shares the 3,5-di-tert-butylphenyl group but differs in its functional groups, leading to different reactivity and applications.

    Bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide: Another related compound with antioxidant properties, highlighting the importance of the 3,5-di-tert-butylphenyl group in enhancing stability and reactivity.

    Schiff Bases: Compounds derived from 3,5-di-tert-butylphenyl groups and Schiff bases exhibit unique biological activities, emphasizing the versatility of the 3,5-di-tert-butylphenyl moiety in various chemical contexts.

Properties

IUPAC Name

1-(3,5-ditert-butylphenyl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3O/c1-14(2,3)11-7-10(13(20)16(17,18)19)8-12(9-11)15(4,5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSMLPDDFMTMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)C(F)(F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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